2,4-Dichloro-5-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4-2-5(8(13)12-11)7(10)3-6(4)9/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMVMIPOQFLOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330915 | |
| Record name | 2,4-dichloro-5-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
297139-67-4 | |
| Record name | 2,4-dichloro-5-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzohydrazide Chemistry Research
Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). The scientific community has shown considerable interest in benzohydrazide (B10538) derivatives due to their versatile biological activities. fluorochem.co.uk Research has demonstrated that these compounds can serve as crucial intermediates in the synthesis of various heterocyclic systems and as pharmacophores, which are the essential molecular fragments responsible for a drug's biological activity. bldpharm.com
The core structure of benzohydrazide allows for a wide range of chemical modifications, including the introduction of different substituents onto the phenyl ring. bldpharm.com This structural flexibility is a key reason for the extensive research into these compounds, as it allows chemists to fine-tune their properties for specific applications. bldpharm.com Techniques such as FT-IR, NMR, and mass spectrometry are instrumental in elucidating the structures of newly synthesized benzohydrazide derivatives. bldpharm.comleyan.com
Rationale for Dedicated Research on 2,4 Dichloro 5 Methylbenzohydrazide
The specific compound, 2,4-Dichloro-5-methylbenzohydrazide, is distinguished by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position of the benzene (B151609) ring. The rationale for investigating this particular substitution pattern stems from several key considerations in medicinal chemistry. Halogen atoms, such as chlorine, are known to modulate the lipophilicity and electronic properties of a molecule, which can significantly influence its biological activity. The methyl group, an alkyl substituent, can also impact the compound's interaction with biological targets.
A significant driver for research into this compound is its role as a chemical intermediate. It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the creation of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, a class of compounds investigated as potential antifibrotic agents for conditions like scleroderma. nih.gov This underscores the importance of dedicated research into its synthesis and characterization to enable the development of novel therapeutic agents.
Scope and Objectives of Academic Inquiry
Historical Development of Synthetic Routes to Benzohydrazides
The synthesis of benzohydrazides has a well-established history in organic chemistry. Traditionally, these compounds have been prepared through the condensation reaction of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comimpactfactor.org This method, while foundational, often requires prolonged reaction times and heating, which can lead to the formation of byproducts and necessitate extensive purification. fip.org
Another classical approach involves the reaction of an acyl chloride with hydrazine. While effective, this method can be limited by the availability and stability of the requisite acyl chloride precursors. Over the years, various modifications and improvements to these initial methods have been developed to enhance yields and simplify procedures. The core principle, however, remains the reaction between a carbonyl compound derivative and a hydrazine source. thepharmajournal.com
Optimized Synthesis of this compound
The optimized synthesis of this compound is critical for obtaining the compound in high purity and yield, which is essential for its use in further chemical transformations and studies.
The primary precursor for the synthesis of this compound is typically a derivative of 2,4-dichloro-5-methylbenzoic acid. This can be the acid itself, its corresponding ester (e.g., methyl 2,4-dichloro-5-methylbenzoate), or its acyl chloride. The selection of the precursor often depends on the chosen synthetic route and the desired reaction conditions. For instance, the synthesis of the related 2,4-dichloro-5-sulfamoylbenzoic acid has been achieved by reacting 2,4-dichlorotrichlorobenzyl with chlorosulfonic acid in the presence of a catalyst. google.com This highlights the importance of starting with appropriately substituted benzene (B151609) rings.
The preparation of these precursors is a key step. For example, 2,4-dichloro-5-methylbenzoic acid can be synthesized through various multi-step sequences starting from simpler aromatic compounds. The purity of the precursor is paramount as impurities can be carried through the synthesis and complicate the purification of the final product.
The reaction of the chosen precursor with hydrazine hydrate is the central step in forming the benzohydrazide. Optimization of reaction parameters is crucial for maximizing yield and purity. Key parameters include:
Solvent: Ethanol (B145695) is a commonly used solvent for this reaction. impactfactor.org
Temperature: The reaction is often carried out under reflux to ensure completion. tubitak.gov.tr
Reaction Time: This can vary from a few hours to overnight, depending on the reactivity of the starting materials and the temperature. impactfactor.org
Stoichiometry: The molar ratio of the reactants is carefully controlled to favor the formation of the desired product and minimize side reactions.
For instance, a general procedure for synthesizing benzohydrazides involves refluxing the corresponding methyl benzoate (B1203000) with hydrazine hydrate in ethanol for several hours. impactfactor.org The product then crystallizes upon cooling and can be collected by filtration.
To enhance the yield of this compound, several strategies can be employed. Ensuring the precursor is of high purity is a critical first step. The reaction conditions, as mentioned above, must be finely tuned. Post-reaction, the purification process is vital. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain the pure product. impactfactor.org The purity of the final compound is typically verified using analytical techniques such as melting point determination, and spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR. derpharmachemica.com
Table 1: Comparison of Conventional and Optimized Synthesis Parameters for Benzohydrazides
| Parameter | Conventional Method | Optimized Method |
| Precursor | Carboxylic acid or ester | High-purity ester or acyl chloride |
| Solvent | Ethanol, Methanol | Ethanol, Acetonitrile (B52724) tubitak.gov.tr |
| Catalyst | None or acid/base | None required |
| Temperature | Reflux | Optimized temperature, potentially lower |
| Reaction Time | Often > 8 hours | Reduced time, monitored by TLC tubitak.gov.tr |
| Yield | Moderate | High to excellent impactfactor.org |
| Purification | Multiple recrystallizations | Single recrystallization |
Advanced Synthetic Approaches
In recent years, more advanced synthetic methods have been applied to the synthesis of benzohydrazides to improve efficiency and align with the principles of green chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. hilarispublisher.com This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved yields. hilarispublisher.comresearchgate.net The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. hilarispublisher.com
For the synthesis of benzohydrazides, an equimolar mixture of a methyl benzoate derivative and hydrazine hydrate can be subjected to microwave irradiation, often in a solvent-free or minimal solvent setting. fip.orgresearchgate.net This method is not only faster but also considered more environmentally friendly due to reduced energy consumption and solvent use. fip.org Studies have shown that a variety of benzohydrazide derivatives can be synthesized in high yields (68-81%) within a short duration (2-8 minutes) using microwave irradiation. fip.orgfip.org
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Benzohydrazides
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours impactfactor.org | Minutes fip.orgresearchgate.net |
| Energy Consumption | High | Low fip.org |
| Solvent Usage | Often requires significant volumes | Minimal or solvent-free fip.orgresearchgate.net |
| Yield | Variable, often moderate | Generally high to excellent fip.orgfip.org |
| Purity of Product | May require extensive purification | Often higher purity hilarispublisher.com |
Sonochemical Synthesis
Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. The application of ultrasonic irradiation in the synthesis of hydrazides and related compounds has been shown to be an efficient and environmentally friendly method. nih.govnih.govresearchgate.net The underlying principle of sonochemistry lies in acoustic cavitation, which generates localized high pressures and temperatures, thereby accelerating chemical transformations. nih.gov
While specific studies on the direct sonochemical synthesis of this compound are not extensively detailed in the available literature, the synthesis of analogous hydrazine carboxamides has been successfully achieved using ultrasonic irradiation in a water-glycerol solvent system. nih.govnih.govtandfonline.com This green chemistry approach has proven to be significantly faster and more productive than conventional heating methods. nih.gov For instance, the synthesis of various aryl hydrazones from aromatic aldehydes or ketones and hydrazides has been effectively carried out in an aqueous medium under ultrasound, resulting in good to excellent yields within short reaction times (20–30 minutes) at room temperature. researchgate.net The synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide has also been accomplished using ultrasonication, highlighting its potential as an eco-friendly alternative to conventional methods. researchgate.netbiointerfaceresearch.com The dramatic promotion of hydrazinolysis of esters through simultaneous microwave and ultrasound irradiation further underscores the potential of sonochemistry in synthesizing hydrazide derivatives. rsc.org
Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These approaches focus on the use of benign solvents, renewable starting materials, and energy-efficient reaction conditions.
The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. L-proline, a biodegradable and inexpensive organocatalyst, has been effectively used in the synthesis of hydrazide derivatives in aqueous-ethanol media at room temperature. researchgate.netmdpi.com This method offers mild reaction conditions, short reaction times, and high yields. mdpi.com The synthesis of aryl-hydrazones in an aqueous medium under ultrasound irradiation also represents a clean and simple protocol. researchgate.net
Chemical Modifications and Functionalization of this compound
The this compound scaffold is a versatile platform for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications are crucial for tuning the molecule's properties and exploring its potential in various applications.
Acylation Reactions
Acylation is a fundamental transformation that introduces an acyl group into a molecule. In the context of this compound, the hydrazide moiety can be readily acylated. The Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds, allows for the introduction of acyl groups onto aromatic rings. beilstein-journals.org While direct acylation of the benzene ring of this compound can be challenging due to the presence of deactivating chloro substituents, the hydrazide nitrogen atoms are nucleophilic and can participate in acylation reactions.
The synthesis of acyl hydrazides from aldehydes represents a modern approach to this class of compounds. scispace.com For instance, various metal species, including copper(II) acetate (B1210297) monohydrate, have been shown to catalyze the hydroacylation of azodicarboxylates with aldehydes to produce acyl hydrazides. scispace.com Furthermore, acyl-1,4-dihydropyridines have emerged as versatile reagents for the acylation of N-heteroarenes, such as 2-benzoxazinones. researchgate.net
Alkylation Reactions
Alkylation involves the transfer of an alkyl group from one molecule to another. mt.com In this compound, the nitrogen atoms of the hydrazide group are susceptible to alkylation. Phase transfer catalysis is a powerful technique for carrying out alkylation reactions, as demonstrated by the dialkylation of 7-chloro-1,5-benzodiazepine-2,4-diones. researchgate.net In these reactions, both nitrogen atoms of the seven-membered ring were alkylated using various alkylating agents. researchgate.net
Regioselective alkylation is often a key challenge in the functionalization of molecules with multiple reactive sites. For example, the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone in acetonitrile at 80°C resulted in excellent regioselectivity, yielding 4-alkylated products. researchgate.net
Condensation Reactions with Carbonyl Compounds
The hydrazide moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. derpharmachemica.comlibretexts.orgyoutube.com This reaction is a cornerstone of hydrazide chemistry and provides a straightforward method for introducing a wide variety of substituents. libretexts.org The resulting hydrazones, often referred to as Schiff bases, are characterized by the presence of a C=N double bond. derpharmachemica.com
The reaction is typically carried out by stirring the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. derpharmachemica.com For example, (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide was synthesized by reacting 4-methoxybenzohydrazide with pyridine-3-carbaldehyde in an aqueous solution with a catalytic amount of concentrated HCl. derpharmachemica.com The formation of an orange or yellow precipitate upon reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic qualitative test for aldehydes and ketones. youtube.com
The aldol (B89426) condensation is a related and powerful carbon-carbon bond-forming reaction that can occur between two carbonyl compounds. libretexts.orgtowson.edufiveable.me The Claisen-Schmidt reaction, a specific type of aldol condensation, involves the reaction of a ketone with an aryl aldehyde to produce an α,β-unsaturated derivative. libretexts.org These condensation reactions are fundamental in building molecular complexity. rsc.org
Cyclization Reactions Leading to Heterocyclic Systems
The hydrazone derivatives of this compound can serve as versatile precursors for the synthesis of various heterocyclic systems. The reactive C=N-NH-C=O backbone of these hydrazones can undergo intramolecular cyclization or participate in cycloaddition reactions to form five-, six-, or seven-membered rings.
For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through a one-pot, four-component condensation reaction involving an aldehyde, benzil, ammonium (B1175870) acetate, and a primary aromatic amine under ultrasonic irradiation. nih.gov Similarly, the inverse electron demand Diels-Alder cycloadditions of azadienes like 1,2,4,5-tetrazines provide a powerful method for constructing highly substituted heterocycles. nih.gov The synthesis of 2,5-diketopiperazines from solid-phase bound dipeptides via intramolecular aminolysis is another example of a cyclization reaction leading to a heterocyclic system. nih.gov These cyclization strategies open up avenues for the creation of novel and structurally diverse compounds derived from this compound.
Introduction of New Functional Groups
The hydrazide moiety of this compound is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures. A primary strategy for derivatization involves the condensation reaction of the hydrazide with aldehydes and ketones to form Schiff bases (N-acylhydrazones). This reaction provides a straightforward method to append a wide range of substituted aromatic and aliphatic groups to the parent molecule.
While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of structurally similar benzohydrazides, such as 4-chlorobenzohydrazide, provides a strong basis for predicting its chemical behavior. derpharmachemica.comderpharmachemica.com For instance, the condensation of a substituted benzohydrazide with various aromatic aldehydes can be effectively catalyzed by acids like concentrated hydrochloric acid or acetic acid in an alcoholic solvent. derpharmachemica.comnih.gov This approach allows for the synthesis of a library of derivatives with diverse electronic and steric properties.
Key derivatization reactions applicable to this compound, based on analogous compounds, include:
Schiff Base Formation: Reaction with a variety of aldehydes (aromatic and aliphatic) introduces an imine functionality. The substituents on the aldehyde can be tailored to modulate the biological or material properties of the resulting compound.
Mannich Base Formation: Subsequent reaction of the synthesized Schiff bases with formaldehyde (B43269) and a secondary or substituted primary amine can yield Mannich bases. nih.govresearchgate.net This introduces an aminomethyl group, which can further enhance the molecule's bioactivity or chemical utility.
Cyclization Reactions: The hydrazone derivatives can serve as precursors for the synthesis of various heterocyclic rings, such as pyrazoles and oxadiazoles, through reactions with appropriate reagents.
The table below illustrates potential derivatization products of this compound based on established reactions with analogous benzohydrazides.
| Reagent (Aldehyde/Ketone) | Resulting Functional Group/Derivative | Potential Application/Significance | Reference (Analogous Reaction) |
| Benzaldehyde | N'-(phenylmethylene)benzohydrazide | Precursor for further functionalization | impactfactor.org |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)benzohydrazide | Introduction of an additional halogen atom | derpharmachemica.com |
| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)benzohydrazide | Potential for metal chelation | impactfactor.org |
| Thiophene-2-carbaldehyde | N'-(thiophen-2-ylmethylene)benzohydrazide | Introduction of a heterocyclic ring | derpharmachemica.com |
| Acetone | N'-(propan-2-ylidene)benzohydrazide | Simple aliphatic substitution | derpharmachemica.com |
This table presents hypothetical products based on the known reactivity of similar benzohydrazide compounds.
Novel Catalyst Systems in Synthesis and Derivatization
The efficiency and selectivity of synthetic transformations involving this compound can be significantly enhanced through the use of advanced catalyst systems. While traditional methods often rely on stoichiometric amounts of strong acids, contemporary research focuses on the development of milder and more efficient catalytic protocols.
In the context of Schiff base formation from benzohydrazides, acid catalysis is a common and effective strategy. Concentrated hydrochloric acid and glacial acetic acid have been successfully employed to promote the condensation reaction between substituted benzohydrazides and aldehydes. derpharmachemica.comnih.gov These catalysts function by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydrazide nitrogen.
Beyond simple acid catalysis, the exploration of novel catalytic systems offers pathways to improved yields, shorter reaction times, and milder reaction conditions. Potential areas for catalytic advancement in the synthesis and derivatization of this compound include:
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2), iron(III) chloride (FeCl3), or lanthanide triflates could potentially catalyze the formation of Schiff bases and other derivatives under milder conditions than traditional Brønsted acids.
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, or sulfonic acid-functionalized resins, could simplify product purification and catalyst recovery, aligning with the principles of green chemistry.
Organocatalysis: Small organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for a variety of organic transformations, including imine formation. An organic amine has been shown to catalyze dehydrogenation-aromatization reactions, which could be relevant for certain derivatization pathways. nih.gov
The table below summarizes catalyst systems that have been used for analogous transformations and could be applicable to this compound.
| Catalyst | Reaction Type | Potential Advantages | Reference (Analogous Reaction) |
| Concentrated Hydrochloric Acid | Schiff Base Formation | Readily available and effective | derpharmachemica.comderpharmachemica.com |
| Acetic Acid | Schiff Base Formation | Milder than strong mineral acids | nih.gov |
| [bmim]OH (Ionic Liquid) | Condensation Reactions | Reusable catalyst, often with improved yields | researchgate.net |
| Organic Amines (e.g., THP-DPh-OTMS) | Dehydrogenation/Aromatization | Metal-free catalysis | nih.gov |
This table presents potential catalyst systems based on their use in similar chemical transformations.
Vibrational Spectroscopic Analysis (IR, Raman) for Conformational and Bonding Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These techniques are fundamental for identifying functional groups and understanding the nature of chemical bonds within this compound.
The key functional groups—the hydrazide moiety (-CONHNH2), the dichlorinated benzene ring, and the methyl group—exhibit characteristic vibrational frequencies. The N-H stretching vibrations of the primary amine (NH2) and secondary amide (NH) groups are expected to appear as distinct bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the hydrazide, often referred to as the Amide I band, typically produces a strong absorption in the range of 1640-1680 cm⁻¹. The N-H bending, or Amide II band, is anticipated around 1580-1620 cm⁻¹.
Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The aromatic ring itself has characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-Cl stretching modes are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in IR spectra. The aromatic ring and C-Cl bonds would be expected to produce notable signals in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydrazide (-NHNH₂) | N-H Stretching | 3200 - 3400 |
| Carbonyl (C=O) | C=O Stretching (Amide I) | 1640 - 1680 |
| Hydrazide (-NH) | N-H Bending (Amide II) | 1580 - 1620 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Methyl (-CH₃) | C-H Stretching | 2850 - 2960 |
| Dichloro-substituents | C-Cl Stretching | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.
In the ¹H NMR spectrum, the two aromatic protons on the benzene ring would appear as distinct singlets, as they lack adjacent protons for coupling. Their chemical shifts would be influenced by the electron-withdrawing chloro groups and the electron-donating methyl group. The methyl protons would yield a sharp singlet, likely in the 2.3-2.5 ppm range. The protons of the hydrazide group (-NH- and -NH₂) would appear as broad singlets that are exchangeable with D₂O, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon would be the most deshielded, appearing around 165-170 ppm. The six aromatic carbons would resonate in the typical 120-140 ppm region, with their specific shifts determined by the attached substituents (Cl, CH₃, and the hydrazide group). The methyl carbon would appear at the highest field, around 20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic-H | ~7.5 - 8.0 | s |
| Aromatic-H | ~7.3 - 7.6 | s |
| Methyl (-CH₃) | ~2.4 | s |
| Amide (-NH-) | Variable, broad | s |
| Amine (-NH₂) | Variable, broad | s |
| ¹³C NMR | ||
| Carbonyl (C=O) | ~165 - 170 | |
| Aromatic C-Cl | ~130 - 140 | |
| Aromatic C-H | ~125 - 135 | |
| Aromatic C-C | ~120 - 140 | |
| Methyl (-CH₃) | ~20 |
Multi-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. While no specific experimental data for this compound is available, a COSY spectrum would show no cross-peaks for the aromatic and methyl singlets, confirming their isolation from other proton environments. An HSQC spectrum would be crucial for directly correlating each protonated carbon with its attached proton(s), for instance, linking the methyl carbon signal to the methyl proton signal and the aromatic C-H carbon signals to their respective proton signals.
Solid-State NMR Studies
Currently, there are no known solid-state NMR (ssNMR) studies on this compound in the public domain. Should such studies be conducted, they could provide valuable information on the molecular conformation and packing in the solid state. ssNMR is particularly powerful for characterizing polymorphism (the existence of multiple crystal forms) and for studying intermolecular interactions that are averaged out in solution-state NMR.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₈Cl₂N₂O), the molecular ion peak (M⁺) would be readily identifiable. Due to the presence of two chlorine atoms, the molecular ion would exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The monoisotopic mass of the compound is approximately 218.00 Da. chemguide.co.uk
Electron impact ionization would likely induce fragmentation through several predictable pathways. libretexts.orgmiamioh.edulibretexts.orgraco.catresearchgate.net A common fragmentation would be the cleavage of the N-N bond to lose the ·NH₂ radical, or cleavage of the CO-NH bond. Another expected fragmentation is the loss of the entire hydrazide group to form the 2,4-dichloro-5-methylbenzoyl cation. Subsequent losses of CO, Cl, and HCl from various fragments would also be anticipated.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |
| 218 | [C₈H₈Cl₂N₂O]⁺ | (Molecular Ion) |
| 187 | [C₈H₇Cl₂NO]⁺ | ·NH |
| 186 | [C₈H₆Cl₂O]⁺ | N₂H₂ |
| 185 | [C₇H₅Cl₂O]⁺ | ·CH₃, N₂H₂ |
| 158 | [C₇H₅Cl₂]⁺ | CO, N₂H₂ |
X-ray Crystallography and Single Crystal Diffraction Studies
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be largely governed by hydrogen bonding. The hydrazide functional group is an excellent hydrogen bond donor (both NH and NH₂) and the carbonyl oxygen is a potent hydrogen bond acceptor. It is highly probable that strong N-H···O hydrogen bonds would be the primary interaction, linking molecules into chains or dimeric motifs. These motifs would then assemble into a three-dimensional supramolecular architecture, likely stabilized further by weaker interactions such as C-H···O, C-H···π, and halogen (C-Cl···Cl-C) interactions. The planarity of the benzene ring could also facilitate π-π stacking interactions between adjacent molecules.
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical and materials sciences. For this compound, an investigation into its polymorphic behavior would involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman) to identify and characterize different crystalline forms.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by forming a crystalline structure containing two or more different molecules in the same crystal lattice. Co-crystals of this compound with other molecules (co-formers) could potentially alter its properties in a desirable manner. The design and synthesis of co-crystals would be guided by principles of crystal engineering, and their characterization would involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules.
Currently, there are no specific studies on the polymorphism or co-crystallization of this compound available in the reviewed literature.
Chiroptical Spectroscopy (if applicable for derivatives)
Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, chiroptical spectroscopy would be an essential tool for their stereochemical analysis. These techniques would provide information about the absolute configuration and conformational properties of such derivatives in solution.
As no chiral derivatives of this compound and their chiroptical properties have been reported, this section remains theoretical.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.
The benzoyl group in the molecule contains a conjugated system of π electrons, and the hydrazide moiety possesses non-bonding (n) electrons. The presence of chlorine and methyl substituents on the benzene ring would influence the energy of these transitions and thus the position of the absorption maxima (λmax).
A detailed analysis of the UV-Vis spectrum would allow for the characterization of the electronic structure and the extent of conjugation within the molecule. However, specific UV-Vis spectral data for this compound, including absorption maxima and molar absorptivity values, are not available in the public domain.
Spectroscopic Studies in Different Solvents and Phases
The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities could provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation.
For instance, a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) would indicate a less polar excited state.
Similarly, spectroscopic studies in different phases (e.g., solid-state vs. solution) could reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Detailed experimental data from spectroscopic studies of this compound in various solvents and phases have not been reported. Therefore, a data table illustrating these effects cannot be provided at this time.
Reactivity Profiles and Mechanistic Investigations
Hydrolytic Stability and Degradation Pathways (mechanistic)
The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base. Under acidic conditions, the terminal amino group of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the N-H proton can be abstracted, increasing the nucleophilicity of the hydrazide and facilitating rearrangement or cleavage. The hydrolysis of hydrazones, which can be formed from hydrazides, is a well-studied process that typically proceeds through attack by water on the imine carbon.
The degradation of 2,4-dichloro-5-methylbenzohydrazide is also influenced by the chlorinated aromatic ring. The biodegradation of chlorinated aromatic compounds often proceeds through initial oxidative or reductive dehalogenation steps. For instance, the degradation of 1,4-dichlorobenzene (B42874) can be initiated by a dioxygenase enzyme, leading to a dichlorocatechol intermediate that is further metabolized via ortho-cleavage pathways. ethz.ch Anaerobic degradation can occur through reductive dechlorination. ethz.ch Similarly, the degradation of chlorobenzenes can be initiated by microbial enzymes that have evolved from those that degrade benzene (B151609) and toluene. It is plausible that the degradation of this compound in biological systems could follow similar pathways, involving initial enzymatic attack on the aromatic ring, potentially leading to dechlorination and ring cleavage. nih.govunesp.brnih.govkegg.jp
Oxidative and Reductive Transformations (mechanistic)
The hydrazide moiety in this compound is the primary site for oxidative and reductive transformations.
Oxidative Transformations:
Substituted benzohydrazides can be oxidized by various reagents. The oxidation of alkyl groups on a benzene ring can also occur under strong oxidizing conditions. For instance, an alkyl group on a benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. youtube.commasterorganicchemistry.comyoutube.com The benzylic position is particularly susceptible to oxidation. masterorganicchemistry.comyoutube.comorganic-chemistry.org
Reductive Transformations:
The reduction of hydrazides and their derivatives has been studied using various reducing agents. Aromatic nitro compounds, for example, can be reduced to amines using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. The reduction of hydrazones to hydrazines can be achieved with reagents like sodium borohydride (B1222165) or amine borane (B79455) complexes. researchgate.netnih.gov For instance, N,N-dimethylhydrazones can be effectively reduced to the corresponding hydrazines using primary amine borane complexes. nih.gov The reduction of aromatic ketones and aldehydes to methylene (B1212753) groups can be accomplished via their carbomethoxyhydrazone intermediates, avoiding the use of hydrazine. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution Reactions:
The benzene ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the existing substituents (two chlorine atoms, a methyl group, and a benzohydrazide (B10538) group) determine the position of incoming electrophiles. Chlorine atoms are deactivating but ortho-, para-directing. The methyl group is an activating, ortho-, para-directing group. libretexts.orgchemguide.co.uklibretexts.org The benzohydrazide group is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.
Given the substitution pattern of this compound, the positions for electrophilic attack are influenced by the combined electronic effects of these groups. The methyl group activates the ring, while the chlorine atoms and the benzohydrazide group deactivate it. The directing effects would lead to a complex mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For example, in the nitration of methylbenzene, the methyl group directs the incoming nitro group to the ortho and para positions. libretexts.orgyoutube.com
Nucleophilic Substitution Reactions:
Nucleophilic substitution can occur at two main sites in this compound: the aromatic ring and the hydrazide moiety.
On the Aromatic Ring: Nucleophilic aromatic substitution (SNAr) on the dichlorinated ring is generally difficult due to the presence of the deactivating benzohydrazide group. However, if a strong electron-withdrawing group were present, SNAr could be facilitated.
On the Hydrazide Moiety: The hydrazide moiety itself can undergo nucleophilic substitution. For instance, the synthesis of hydrazides can be achieved through an SN2 reaction at the amide nitrogen atom using O-tosyl hydroxamates as electrophiles and amines as nucleophiles. nih.gov Hydrazinylpyridines can be synthesized via nucleophilic substitution of a chlorine substituent in chloropyridines using hydrazine hydrate. thieme-connect.com The hydrazine moiety can also be involved in the synthesis of various heterocyclic compounds. researchgate.net
Complexation Chemistry with Metal Ions (Ligand Behavior)
Benzohydrazide and its derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. indexcopernicus.combiomedgrid.commdpi.comfrontiersin.org The complexation ability stems from the presence of multiple donor atoms (the carbonyl oxygen and the amino nitrogens) that can coordinate to a metal center.
Benzohydrazide ligands can coordinate to metal ions in several ways. They can act as neutral bidentate ligands, coordinating through the carbonyl oxygen and the primary amine nitrogen. biomedgrid.com They can also exist in the enol form, where the proton from the secondary amine migrates to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond. In this form, the ligand can coordinate as a monobasic bidentate ligand through the enolic oxygen and the azomethine nitrogen.
The stoichiometry of the resulting metal complexes is typically 1:1 or 1:2 (metal:ligand), although other ratios are possible depending on the metal ion, the counter-ion, and the reaction conditions. biomedgrid.comnih.gov For example, complexes with the general formulas [M(L)XY]nH₂O and [M(L)₂XY]nH₂O have been reported, where M is a metal ion, L is the hydrazide ligand, and X and Y are other ligands or counter-ions.
Metal complexes of substituted benzohydrazides are generally synthesized by reacting the ligand with a metal salt in a suitable solvent, often with heating. biomedgrid.commdpi.comnih.govnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its geometry.
Mass Spectrometry: To confirm the molecular weight of the complex.
Elemental Analysis: To determine the empirical formula of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and geometry of the metal center.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes. nih.gov
The reactivity of metal-hydrazide complexes can be influenced by the nature of both the metal ion and the ligand. The coordination of the hydrazide to a metal ion can alter its reactivity. For example, metal-hydrazine complexes exhibit a range of thermal reactivities depending on the anion present, from simple decomposition to self-sustained combustion or detonation. ias.ac.in
The reactivity of the coordinated ligand can also be modified. For instance, coordination to a metal can protect the ligand from hydrolysis. frontiersin.org Furthermore, the metal center in these complexes can participate in catalytic reactions. Some ferrocenyl-hydrazide metal complexes have been shown to act as homogeneous photocatalysts for C-H bond oxidation under visible light. rsc.org The reactivity of these complexes is also central to their potential biological applications, where interactions with biological macromolecules are key to their mechanism of action. frontiersin.orgnih.gov
Interactive Data Table: Reactivity of Benzohydrazide Derivatives
| Reaction Type | Reagents/Conditions | Expected Products/Observations | Reference |
| Hydrolysis | Acid or base catalysis | Cleavage to corresponding carboxylic acid and hydrazine | General Knowledge |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Oxidation of methyl group to carboxylic acid | youtube.commasterorganicchemistry.comyoutube.com |
| Reduction | NaBH₄, Amine boranes | Reduction of hydrazone to hydrazine | researchgate.netnih.gov |
| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substitution on the aromatic ring, directed by existing substituents | libretexts.orgchemguide.co.uklibretexts.org |
| Nucleophilic Substitution | Nucleophile (e.g., amines on O-tosyl hydroxamate) | Substitution at the amide nitrogen | nih.gov |
| Complexation | Metal salts (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Formation of metal complexes with various coordination modes | biomedgrid.commdpi.comnih.govnih.gov |
Reaction Kinetics and Thermodynamics
Kinetic studies on benzohydrazide derivatives provide a framework for understanding the reaction rates and mechanisms applicable to this compound. The reactivity of the hydrazide group can be significantly influenced by pH and the specific reagents involved.
Research on the oxidation of benzohydrazide (BH) and phenylacetic hydrazide (PAH) by hexachloroiridate(IV) has shown that the reaction proceeds through various protolysis species (neutral, protonated, enol, and enolate forms), each exhibiting vastly different reactivities. nih.gov The oxidation products are the corresponding carboxylic acids, indicating a clean conversion. nih.gov A key finding from these studies is the immense difference in reactivity between the species, with the enolate form being approximately 10⁹ times more reactive than the neutral form. nih.gov
A proposed kinetic model for such reactions is detailed below:
Neutral species reaction: The neutral hydrazide molecule reacts directly with the oxidant.
Enolate species reaction: The deprotonated enolate form of the hydrazide shows extremely high reactivity. nih.gov
The rate constants determined for benzohydrazide oxidation highlight this reactivity span. nih.gov
| Reacting Species | Rate Constant (k) | Relative Reactivity |
|---|---|---|
| Neutral (BH) | k₁ | 1 |
| Anionic (BH⁻) | k₂ | 1.3 x 10⁴ |
| Enolate | k₃ | 3.2 x 10⁹ |
Data sourced from oxidation studies of benzhydrazide. nih.gov
Furthermore, kinetic studies on the acetylation of benzohydrazide derivatives with p-nitrophenyl acetate (B1210297) (NPA) suggest a stepwise mechanism where the nucleophilic attack is the rate-determining step. researchgate.net For this compound, the electron-withdrawing nature of the two chlorine atoms would decrease the nucleophilicity of the hydrazide nitrogen, likely slowing down reactions such as acylation compared to unsubstituted benzohydrazide. Conversely, the electron-donating methyl group would offer a slight counteracting effect.
Catalytic Activity and Role in Organic Transformations
Benzohydrazides are versatile building blocks in organic synthesis, primarily used for creating a wide array of heterocyclic compounds and as ligands in catalysis. nih.govthepharmajournal.com
The benzohydrazide moiety, particularly after condensation to form a hydrazone, serves as an effective ligand for coordinating with metal ions. These metal complexes can function as catalysts. For instance, benzohydrazide derivatives are used to synthesize nickel(II) complexes. acs.org The design of such catalysts involves modifying the substituents on the benzohydrazide scaffold to tune the electronic properties and steric environment around the metal center, thereby influencing the catalyst's performance and selectivity. For this compound, the chloro and methyl groups would influence the electron density on the coordinating atoms, which in turn affects the stability and reactivity of the resulting metal complex.
The primary role of benzohydrazides in organic transformations is as a precursor for various heterocyclic systems, owing to the reactive N-N bond and nucleophilic nitrogen atoms. thepharmajournal.combiointerfaceresearch.com
Condensation Reactions: Like simple hydrazines, benzohydrazides readily condense with aldehydes and ketones to form stable benzoylhydrazones. aip.orgnih.govderpharmachemica.com This reaction is fundamental to their use in both synthesis and as derivatizing agents for carbonyl compounds. thepharmajournal.com
Heterocycle Synthesis: They are key starting materials for multi-component reactions to produce biologically active molecules. biointerfaceresearch.com Common heterocycles synthesized from benzohydrazides include:
1,3,4-Oxadiazoles: Formed by cyclization of carbohydrazide (B1668358) derivatives, often by reacting the hydrazide with carbon disulfide followed by further steps. nih.govekb.eg
1,2,4-Triazoles: Synthesized through reactions like the Pellizzari reaction, which involves the condensation of a benzohydrazide with an amide at high temperatures. wikipedia.org
Pyrazolines: Can be prepared from benzohydrazide derivatives through acylation and cyclization reactions. nih.govaip.org
| Heterocycle | General Method | Reference |
|---|---|---|
| 1,3,4-Oxadiazoles | Reaction with CS₂, followed by cyclization | nih.govekb.eg |
| 1,2,4-Triazoles | Pellizzari Reaction (condensation with amides) | wikipedia.org |
| Pyrazolines | Acylation and subsequent cyclization | nih.govaip.org |
| Benzoylhydrazones | Condensation with aldehydes/ketones | nih.govderpharmachemica.com |
A limitation of some of these transformations, such as the Pellizzari reaction, is the need for harsh conditions like high temperatures and long reaction times, which can lead to low yields. wikipedia.org However, methods like microwave irradiation have been shown to improve both reaction times and yields. wikipedia.org
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of benzohydrazide reactions is crucial for controlling product formation and designing new synthetic routes.
Several key reactive intermediates have been identified or proposed in reactions involving benzohydrazides:
Hydrazones: These are stable intermediates formed from the condensation of the benzohydrazide with a carbonyl compound. aip.org The reaction proceeds via a nucleophilic addition of the terminal nitrogen to the carbonyl carbon, followed by dehydration. aip.org
Enol Form: In acetylation reactions, theoretical and experimental data suggest that the enol form of the benzohydrazide may be the active nucleophilic species, being more reactive than the keto form. researchgate.net This involves an intramolecular proton rearrangement prior to the nucleophilic attack. researchgate.net
Hydrazyl Radicals: During the oxidation of hydrazides, hydrazyl free radicals are generated as key intermediates in the activation process. nih.gov
Cyclic Intermediates: In the synthesis of 1,2,4-triazoles via the Pellizzari reaction, the mechanism involves an initial acyclic addition product which then undergoes an intramolecular cyclization to form a five-membered ring intermediate before dehydrating to the final triazole product. wikipedia.org
Detailed transition state analysis for reactions involving this compound is not available in the literature. However, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for such investigations.
For the acetylation of benzohydrazides, DFT calculations have been used to support the proposed mechanism where the enol form is the proximate nucleophile. researchgate.net This analysis involves calculating the energy barriers for the reaction pathways starting from both the keto and enol tautomers, allowing for the identification of the lower-energy transition state and thus the more favorable reaction pathway. A similar approach could be applied to this compound to elucidate the transition states of its key reactions and to rationalize the electronic influence of its substituents on the reaction barriers.
Theoretical and Computational Chemistry Studies of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational studies focused solely on the compound This compound are not publicly available.
Detailed research findings on quantum chemical calculations, including geometry optimization, energetic landscapes, vibrational frequency analysis, and electronic structure analysis (such as Frontier Molecular Orbitals, Electrostatic Potential Surfaces, and Natural Bond Orbital analysis), for this specific molecule have not been published in the accessible scientific domain.
While computational methods like Density Functional Theory (DFT) are widely used to study related molecular structures, the data required to populate the specific sections and subsections of the requested article for this compound could not be located. Generating such an article without specific research would require speculating on data, which would not be scientifically accurate.
Therefore, the content for the following outlined sections cannot be provided at this time:
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis
Further research or new computational studies would be required to generate the specific data needed for a thorough and scientifically accurate article on the theoretical and computational aspects of 2,4-Dichloro-5-methylbenzohydrazide.
No Theoretical and Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific theoretical and computational chemistry studies have been published for the compound this compound. Consequently, the generation of a detailed article focusing on the prediction of its spectroscopic parameters, molecular dynamics simulations, and reaction pathway analyses, as per the requested outline, is not possible at this time.
Theoretical and computational chemistry relies on published research to provide the foundational data for analysis and discussion. Methodologies such as Density Functional Theory (DFT) for predicting NMR, IR, and UV-Vis spectra, as well as advanced simulations to understand molecular behavior and reaction mechanisms, have been applied to a wide range of chemical compounds.
For many molecules, particularly those with significant biological or material science applications, researchers conduct and publish computational investigations. These studies provide valuable insights into a compound's properties and reactivity. For instance, computational analyses are often used to:
Predict Spectroscopic Data: Assist in the interpretation of experimental spectra (NMR, IR, UV-Vis) or to predict the spectral characteristics of novel or un-synthesized molecules.
Simulate Molecular Dynamics: Understand how a molecule behaves in different environments, such as in solution, or to predict its crystalline structure.
Elucidate Reaction Mechanisms: Map out the energetic landscape of chemical reactions, identify transition states, and understand the step-by-step process of chemical transformations.
However, the scientific community has not yet directed these computational tools toward the specific molecule of this compound in any published format that is publicly accessible. While studies exist for structurally related compounds, such as other benzohydrazide (B10538) derivatives, the strict focus of the query on "this compound" prevents the use of this analogous data.
Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry would be necessary to generate the specific data points needed to populate the detailed outline provided.
Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity or property. While widely used to predict biological activities, QSAR can also be effectively applied to model non-biological physicochemical properties. nih.govcatalysis.blog This approach, sometimes referred to as Quantitative Structure-Property Relationship (QSPR), is valuable for predicting properties like lipophilicity, solubility, and chromatographic retention times, which are crucial in various chemical and pharmaceutical applications. wiley.comyoutube.com
A QSAR/QSPR study involves calculating a set of numerical values, known as molecular descriptors, that characterize the structural, electronic, and steric features of the molecules. catalysis.blogucsb.edu These descriptors are then used to build a regression model that can predict the property of interest for new, unsynthesized compounds. researchgate.net
For a class of compounds like benzohydrazides, various molecular descriptors can be calculated to develop QSAR models for non-biological properties. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often calculated using quantum chemical methods. ucsb.edu
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and molar refractivity. researchgate.net
Hydrophobicity Descriptors: The most common descriptor in this category is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of a compound. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (the molecular graph) and describe aspects like molecular branching and connectivity. nih.gov
Hypothetical QSAR Study on the Lipophilicity (logP) of Benzohydrazide Derivatives
To illustrate the application of QSAR to a non-biological property of benzohydrazides, a hypothetical study on the lipophilicity (logP) of a series of substituted benzohydrazides, including this compound, is presented below. Lipophilicity is a critical parameter influencing a compound's solubility and permeability.
In this hypothetical study, a set of molecular descriptors relevant to lipophilicity would be calculated for each compound in the series. These could include:
logP: The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
Molar Refractivity (MR): A measure of the molar volume and polarizability of a molecule. researchgate.net
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity.
HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of the molecule. ucsb.edu
The following interactive data table presents hypothetical calculated values for these descriptors for a series of benzohydrazide derivatives.
Based on such a dataset, a multiple linear regression (MLR) analysis could be performed to derive a QSAR equation. A hypothetical equation might look like this:
logP = 0.05 * MR - 0.02 * TPSA + 0.1 * HOMO + c
In this equation, the coefficients for MR, TPSA, and HOMO indicate the direction and magnitude of their influence on logP. A positive coefficient for Molar Refractivity would suggest that bulkier, more polarizable molecules are more lipophilic. A negative coefficient for TPSA would indicate that increased polarity and hydrogen bonding capacity decrease lipophilicity. The contribution of the HOMO energy would reflect the influence of electronic effects.
Such a QSAR model, once validated, could be used to predict the lipophilicity of other benzohydrazide derivatives, aiding in the design of compounds with specific physicochemical properties for various applications.
Exploration of Advanced Applications and Functional Materials Non Prohibited
Role as a Synthetic Precursor for Novel Organic Frameworks or Polymers
The hydrazide functional group in 2,4-Dichloro-5-methylbenzohydrazide is a potent coordinating agent for metal ions, positioning this compound as a valuable precursor for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). While direct synthesis of MOFs using this compound is not extensively documented, the principles of coordination chemistry suggest its high potential.
Coordination polymers are formed by the self-assembly of metal ions and organic ligands. The hydrazide moiety can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The dichloro- and methyl-substituted phenyl ring would then decorate the pores or the backbone of the resulting framework, influencing its physical and chemical properties such as porosity, stability, and guest affinity.
A pertinent example is the use of the structurally related 2,4-dichloro-5-sulfamoylbenzoic acid in the synthesis of a series of coordination polymers with various transition metals like Co²⁺, Cd²⁺, Zn²⁺, and Cu²⁺. rsc.org In this case, the carboxylate and sulfonamide groups, along with an auxiliary ligand (4,4'-bipyridine), direct the assembly of diverse architectures, from simple 1D chains to complex 3D frameworks. rsc.org The study highlights how the choice of metal ion can lead to different dimensionalities and topologies. rsc.org For instance, with Co²⁺, a 1D linear chain was formed, while Cd²⁺ resulted in a 2D layer, and Zn²⁺ produced a 3D framework. rsc.org This demonstrates the versatility of dichlorinated benzoic acid derivatives as ligands. Given that hydrazides are also excellent coordinating groups, this compound could similarly be employed to generate a new family of functional coordination polymers.
| Related Ligand | Metal Ion | Resulting Structure | Dimensionality |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Co²⁺ | Linear Chain | 1D |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Cd²⁺ | Window-shaped Layer | 2D |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Zn²⁺ | Novel Framework | 3D |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Cu²⁺ | Honeycomb Lattice | 3D |
Application in Sensor Development (e.g., chemosensors for specific analytes, non-biological)
The development of chemosensors for the selective detection of specific analytes is a critical area of research. Hydrazide derivatives are particularly useful in this context as they can be readily converted into Schiff bases, which often exhibit desirable photophysical properties for sensing applications.
Design Principles for Sensor Molecules
The primary design principle for creating a chemosensor from this compound would involve a condensation reaction with a suitable aldehyde or ketone to form a hydrazone (a type of Schiff base). This reaction links the 2,4-dichloro-5-methylbenzoyl moiety to a signaling unit, which could be a fluorophore or a chromophore. The choice of the aldehyde or ketone is crucial as it determines the nature of the signaling unit and the binding site for the target analyte.
For instance, acylhydrazone derivatives have been successfully designed as dual-functional chemosensors. doi.org A notable example is a sensor developed from the condensation of 6-hydroxy-2-naphthoic hydrazide with quinoline-8-carboxaldehyde. doi.org This design incorporates a naphthalene (B1677914) unit (the signaling part) and a quinoline (B57606) unit (part of the binding site), creating a system that can detect Zn(II) and Mg(II) ions through a "turn-on" fluorescence response. doi.org The hydrazone linkage (-CO-NH-N=CH-) provides a flexible yet conformationally restricted backbone that can change upon ion binding, leading to a detectable signal.
Similarly, a diarylethene derivative incorporating an aroylhydrazone unit has been synthesized for the dual colorimetric and fluorimetric sensing of Cu²⁺. researchgate.net This molecule features a coumarin (B35378) hydrazide component, which acts as a fluorophore and part of the ion binding site. researchgate.net
Following these principles, this compound could be condensed with various aromatic aldehydes containing other coordinating groups (e.g., hydroxyl, amino, or pyridyl) to create a pocket for a specific analyte. The dichlorinated phenyl ring would modulate the electronic properties of the resulting sensor molecule, potentially influencing its sensitivity and selectivity.
Detection Mechanisms and Selectivity
The detection mechanism of such hydrazone-based sensors typically relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). Upon binding of the target analyte to the receptor site of the sensor molecule, these photophysical processes are perturbed, leading to a change in the fluorescence or absorption spectrum.
For example, a novel hydrazide-based fluorescent chemosensor was developed for the sequential detection of Cu²⁺ and glyphosate (B1671968). nih.gov The sensor's fluorescence is initially quenched upon forming a complex with Cu²⁺. nih.gov Subsequently, when glyphosate is introduced, it coordinates with the Cu²⁺, displacing the sensor and restoring its fluorescence. nih.gov This "on-off-on" mechanism allows for the detection of both analytes.
| Sensor Type | Target Analyte(s) | Detection Mechanism | Signal Change |
| Hydrazide-based fluorescent sensor nih.gov | Cu²⁺, Glyphosate | Fluorescence quenching and restoration | "On-Off-On" fluorescence |
| Acylhydrazone derivative doi.org | Zn²⁺, Mg²⁺ | Restriction of C=N isomerization, ICT | "Turn-on" fluorescence |
| Aroylhydrazone-containing diarylethene researchgate.net | Cu²⁺ | ICT, Chelation | Colorimetric and fluorimetric response |
Development of Catalytic Systems (Homogeneous and Heterogeneous)
Hydrazones, derived from hydrazides, are versatile ligands for the preparation of transition metal complexes that can function as catalysts. The nitrogen and oxygen atoms of the hydrazone backbone can coordinate to metal centers, creating stable complexes with catalytic activity.
Metal complexes of hydrazones have been shown to be effective catalysts in various organic transformations. For example, transition metal complexes derived from 2-floro-N'-((2-hydroxyphenyl)methylene)benzohydrazide have been synthesized and their catalytic activity in the oxidation of aniline (B41778) was investigated. mdpi.com These complexes demonstrated 100% selectivity in producing azobenzene, with one of the complexes showing up to 91% conversion. mdpi.com
Similarly, metal complexes containing an acetoacetanilide (B1666496) nicotinyl hydrazone ligand have been prepared and characterized. jocpr.com While their primary investigation in this study was for cytotoxic activity, the coordination chemistry principles suggest their potential as catalysts. jocpr.com Hydrazone ligands can create an environment around the metal center that is conducive to catalytic cycles, often by stabilizing different oxidation states of the metal. researchgate.net
Material Science Applications
The application of this compound and its derivatives extends into the broader field of material science, with potential for creating materials with interesting optical and electronic properties.
Optoelectronic Materials (if applicable to its electronic structure/properties, e.g., theoretical)
The electronic properties of organic molecules are dictated by their molecular structure, specifically the arrangement of electron-donating and electron-withdrawing groups and the extent of π-conjugation. The this compound scaffold contains a benzene (B151609) ring substituted with two electron-withdrawing chlorine atoms and one electron-donating methyl group. This push-pull electronic arrangement, while modest in this specific compound, can be significantly enhanced in its derivatives.
By forming hydrazones with extended π-conjugated systems (e.g., polycyclic aromatic aldehydes), it is possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a key aspect in the design of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The hydrazide and the resulting hydrazone moieties can also facilitate intermolecular interactions, such as hydrogen bonding, which can influence the solid-state packing of the molecules. This is a critical factor for charge transport in organic electronic devices. While there is no direct literature on the optoelectronic properties of this compound itself, the fundamental principles of organic electronics suggest that its derivatives are promising candidates for further investigation in this area. The chlorine and methyl substituents would also impact the solubility and processability of any resulting materials, which are important considerations for device fabrication.
Self-Assembly Studies
There is no publicly available scientific literature or research data detailing the self-assembly properties or studies of this compound. Consequently, no information on its capacity to form higher-order structures through spontaneous organization can be provided at this time.
Supramolecular Chemistry
Investigations into the supramolecular chemistry of this compound, including its potential to form host-guest complexes, molecular cages, or other supramolecular architectures through non-covalent interactions, have not been reported in the accessible scientific literature. As a result, there are no research findings to present in this area.
Environmental Chemistry Applications
There is a lack of research on the environmental chemistry applications of this compound. Specifically, no theoretical or experimental studies on its potential for pollutant degradation or other environmental remediation applications have been published.
Analytical Methodologies and Detection in Research Contexts
Chromatographic Separation Techniques (e.g., HPLC, GC for purity analysis or reaction monitoring)
Chromatographic methods are fundamental for separating 2,4-Dichloro-5-methylbenzohydrazide from starting materials, by-products, and impurities, making them indispensable for purity analysis and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like benzohydrazides. While specific HPLC methods for this compound are not extensively detailed in the literature, standard reverse-phase methods would likely be effective. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol, with detection via UV spectrophotometry.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile or semi-volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. For instance, related dichlorinated aromatic compounds and their metabolites have been successfully analyzed using GC-MS after derivatization. nih.gov An assay for the serotonin (B10506) antagonist MDL 72,222, which contains a dichlorinated aromatic ring, involved methylation and other derivatization steps before GC-MS analysis to quantify metabolites in plasma. nih.gov
Advanced techniques like GC-MS/MS using multiple reaction monitoring (MRM) offer enhanced selectivity and sensitivity, which is particularly useful for analyzing complex mixtures or trace amounts of the compound. shimadzu.com This method minimizes interference from the sample matrix, making it a powerful tool for rigorous analysis. shimadzu.com
It is noteworthy that for some specialized chemical compounds, including structurally similar molecules like 2,4-Dichloro-5'-methyl-o-benzanisidide, suppliers may not provide detailed analytical data, placing the responsibility on the researcher to develop and validate appropriate analytical methods to confirm identity and purity. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 100°C, ramp to 280°C |
| Derivatization Agent | Diazomethane (for methylation of acidic metabolites) |
| Detection | Mass Spectrometry (Electron Impact Ionization) |
| Quantification Range | 0.5 - 150 ng/mL (for analogous metabolites in plasma) |
Spectrophotometric and Spectrofluorometric Detection Methods
Spectrophotometric methods offer a rapid and cost-effective means for quantifying compounds, often relying on the formation of a colored product. The hydrazide functional group (-C(=O)NHNH₂) in this compound is reactive and can be targeted for colorimetric assays.
A general method for the detection of hydrazide-based pharmaceuticals involves a reaction with Gibb's reagent (2,6-dichloroquinone-4-chloroimine) in an alkaline medium. unomaha.edu This reaction produces a colored complex that can be measured spectrophotometrically. unomaha.edu The resulting chromogen's absorbance is proportional to the concentration of the hydrazide. This method has been shown to be highly sensitive for various hydrazide compounds, with a standard curve demonstrating excellent linearity. unomaha.edu For instance, the absorbance maximum for the hydrazide complex with Gibb's reagent is observed at a high wavelength (around 970 nm), which minimizes interference from other substances. unomaha.edu
While a specific protocol for this compound is not available, the general principles of this method could be adapted for its quantification. Another approach involves the formation of charge-transfer complexes with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranilic acid, which has been successfully applied to other pharmaceuticals and results in colored products measurable in the visible range. ijpsonline.com
Spectrofluorometric methods, which measure fluorescence, could also be developed. These methods often provide higher sensitivity and selectivity than spectrophotometry. This would typically involve either the native fluorescence of the molecule or its derivatization with a fluorogenic reagent.
| Parameter | Description |
|---|---|
| Reagent | Gibb's Reagent (2,6-dichloroquinone-4-chloroimine) |
| Medium | Ammonium (B1175870) Hydroxide (NH₄OH) |
| Detection Wavelength (λmax) | ~970 nm |
| Linearity (General Hydrazides) | Excellent (r = 0.9841 reported for a standard curve) |
| Sensitivity | High, capable of detecting microgram per milliliter concentrations |
Electrochemical Detection Methods
Electrochemical methods provide a highly sensitive platform for the detection of electroactive species. The this compound molecule contains functional groups that could be susceptible to oxidation or reduction at an electrode surface.
While specific electrochemical methods for this compound are not documented, techniques developed for other chlorinated aromatic compounds, such as the herbicide 2,4-D, demonstrate the potential of this approach. nih.gov Enzyme-inhibition-based biosensors, for example, have been used for the ultrasensitive detection of 2,4-D. nih.gov These sensors often rely on the inhibition of an immobilized enzyme (like alkaline phosphatase) by the target analyte, leading to a measurable change in the electrochemical signal. nih.gov
Furthermore, label-free electrochemical biosensing is an emerging area that leverages mechanisms such as the blocking of the electrode surface or changes in electron transport upon analyte binding. nih.gov A sensor for this compound could potentially be developed by modifying an electrode with a specific recognition element (e.g., a molecularly imprinted polymer or a specific antibody) that binds to the molecule and alters the electrochemical response. nih.govresearchgate.net Nanomaterials, such as carbon nano-onions or graphene, are often used to enhance the conductivity and surface area of the electrode, thereby improving the sensitivity and detection limit of the sensor. researchgate.netrsc.org
Development of Novel Analytical Probes Utilizing this compound
The structure of this compound, featuring a reactive hydrazide group and a substituted benzene (B151609) ring, makes it a potential scaffold for the development of novel analytical probes. The hydrazide moiety is particularly useful as it can react with aldehydes and ketones to form stable hydrazones.
This reactivity can be exploited to design probes for detecting specific analytes. For example, if the core structure of this compound were to be functionalized with a fluorophore, the resulting derivative could be used as a probe. The reaction of this probe's hydrazide group with a target aldehyde- or ketone-containing analyte could lead to a significant change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence), enabling detection.
While there are no specific reports of this compound being used for this purpose, the development of probes from related structures is common. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized to act as inhibitors for specific enzymes, a process that relies on the same principles of molecular recognition and interaction that underpin analytical probes. unibs.it Similarly, hydrazide derivatives are widely used in bio-conjugation and labeling.
Application in Trace Analysis and Reaction Monitoring
The analytical methods described above have direct applications in trace analysis and reaction monitoring.
Trace Analysis: For detecting minute quantities of this compound in complex matrices (e.g., environmental or biological samples), highly sensitive methods are required. GC-MS and GC-MS/MS are powerful tools for trace analysis due to their high selectivity and low detection limits. nih.govshimadzu.com Electrochemical sensors, particularly those enhanced with nanomaterials, also offer the potential for detecting analytes at very low concentrations, sometimes in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range for related compounds. nih.gov
Reaction Monitoring: Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and determining the endpoint. Both chromatographic and spectroscopic techniques are valuable for this purpose. A small aliquot can be taken from the reaction mixture at different time points and analyzed by HPLC or GC to measure the consumption of starting materials and the formation of this compound. Spectrophotometric methods can also be employed for real-time monitoring if the product or reactant has a distinct absorption profile. For example, the reaction of a hydrazide with an aldehyde can be monitored colorimetrically using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), where the appearance of a colored product indicates the presence of the unreacted aldehyde starting material. researchgate.net This principle could be adapted to monitor reactions involving the hydrazide group of the title compound.
Future Research Directions and Emerging Challenges for 2,4 Dichloro 5 Methylbenzohydrazide
The scientific journey for a chemical compound extends far beyond its initial synthesis and characterization. For 2,4-Dichloro-5-methylbenzohydrazide, a molecule situated at the intersection of several fields of chemical research, the future holds a plethora of opportunities and challenges. The exploration of its potential is increasingly shaped by technological advancements, a growing emphasis on sustainability, and the perpetual quest for novel chemical functions. The following sections outline key areas of future research that could unlock the full potential of this compound.
Q & A
Q. Optimization Strategies :
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Control stoichiometry of hydrazine to avoid over-substitution.
How can spectroscopic and chromatographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Discrepancies in spectral data (e.g., NMR shifts, HPLC retention times) may arise due to solvent effects, impurities, or tautomerism.
- NMR Analysis : Compare NMR in DMSO- (δ 9.56 for NH) with deuterated solvents like CDCl to assess hydrogen bonding interactions .
- HRMS Validation : Confirm molecular ion ([M+H] = 219.0087) to rule out side products .
- HPLC Purity Check : Retention time (4.74 min) ensures absence of unreacted starting material .
Q. Methodological Workflow :
Cross-validate NMR with computational predictions (DFT) for expected chemical shifts.
Use HPLC-MS to correlate retention time with mass data.
What role do electron-withdrawing substituents play in the reactivity of this compound?
Advanced Research Question
The 2,4-dichloro and 5-methyl groups influence electronic and steric properties:
- Electronic Effects : Chlorine atoms (electron-withdrawing) increase electrophilicity of the carbonyl, enhancing nucleophilic acyl substitution reactivity .
- Steric Effects : The 5-methyl group may hinder access to the hydrazide NH, affecting condensation reactions with aldehydes/ketones .
Q. Experimental Design :
- Compare reaction rates with analogs lacking substituents (e.g., unsubstituted benzohydrazide) under identical conditions.
- Monitor reaction progress via TLC or in situ IR to track carbonyl consumption.
How can computational methods predict the hydrogen-bonding network in this compound crystals?
Advanced Research Question
Density Functional Theory (DFT) and lattice energy calculations (e.g., using CrystalExplorer) model intermolecular interactions:
- Hydrogen Bonding : The hydrazide NH forms hydrogen bonds with adjacent carbonyl groups or solvent molecules (e.g., DMSO) .
- Lattice Energy : Predicts stability of polymorphs by comparing calculated and experimental X-ray diffraction patterns .
Q. Workflow :
Generate crystal packing diagrams from X-ray data.
Calculate interaction energies (e.g., N–H···O) using software like Mercury.
What biological activities have been reported for this compound derivatives?
Basic Research Question
The compound is a precursor to bioactive molecules, including:
Q. Evaluation Methods :
- In Vitro Assays : Measure IC values for transcriptional inhibition using luciferase reporters .
- MIC Testing : Determine minimum inhibitory concentrations against bacterial strains .
How do reaction conditions (solvent, catalyst) influence the synthesis of hydrazone derivatives from this compound?
Advanced Research Question
Hydrazone formation requires acidic or basic conditions:
- Acidic Conditions : Glacial acetic acid (5 drops) catalyzes condensation with aldehydes via protonation of the carbonyl, enhancing electrophilicity .
- Solvent Choice : Ethanol (reflux) balances solubility and reactivity, avoiding side reactions seen in polar aprotic solvents .
Q. Optimization Example :
| Aldhyde | Catalyst | Solvent | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Acetic acid | Ethanol | 85% |
| 4-Methoxybenzaldehyde | None | DMF | 62% |
What strategies address contradictions in reported melting points or spectral data for this compound?
Advanced Research Question
Discrepancies may arise from polymorphic forms or impurities:
- Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs.
- DSC Analysis : Differential scanning calorimetry confirms melting point consistency .
Q. Case Study :
- Reported MP Range : 239–241°C (similar hydrazide hydrochloride) .
- Resolution : Compare DSC thermograms with literature data to identify polymorphic transitions.
How are benzohydrazide derivatives characterized for regioselectivity in electrophilic substitution reactions?
Advanced Research Question
The 2,4-dichloro-5-methyl framework directs substitution:
- Chlorine as Director : Electrophiles (e.g., nitronium ion) preferentially attack the para position to chlorine due to its electron-withdrawing effect.
- Methyl Group Influence : Steric hindrance at the 5-position limits substitution here .
Q. Experimental Validation :
- Perform nitration (HNO/HSO) and analyze NMR for new proton environments.
What analytical standards ensure reproducibility in synthesizing this compound?
Basic Research Question
Critical parameters include:
Q. Quality Control Table :
| Parameter | Specification | Method |
|---|---|---|
| Yield | ≥70% | Gravimetric |
| HRMS Accuracy | ≤5 ppm | ESI-TOF |
| HPLC Purity | ≥95% | C18 column, 254 nm |
How can this compound serve as a scaffold for drug discovery?
Advanced Research Question
The hydrazide core allows modular derivatization:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
